ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
This compound features a pyrazole core substituted at position 1 with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and at position 5 with a trifluoromethyl group. The ethyl ester at position 4 enhances lipophilicity, making it suitable for pesticidal or pharmaceutical applications where membrane permeability is critical. Its molecular formula is C₁₅H₁₀ClF₆N₃O₂ (molecular weight: 413.7 g/mol), with structural analogs often differing in substituents on the pyridine ring, pyrazole substituents, or functional groups (e.g., ester vs. carboxylic acid) .
Properties
IUPAC Name |
ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF6N3O2/c1-2-25-11(24)7-5-22-23(9(7)13(18,19)20)10-8(14)3-6(4-21-10)12(15,16)17/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFUCPHQXUXPQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
Hydrazine-mediated cyclization:
As demonstrated in a study where ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate was prepared by reacting hydrazine hydrate with suitable β-ketoesters or α,β-unsaturated carbonyl compounds, followed by cyclization under controlled conditions.-
- Reflux in ethanol or acetic acid as solvent
- Elevated temperatures (around 80–120°C)
- Use of catalysts such as acetic acid to facilitate cyclization
Research Findings:
- The synthesis of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate was achieved with yields exceeding 80% under reflux conditions, with purification via recrystallization from ethanol.
Functionalization of the Pyrazole Ring
The key to obtaining the target compound is introducing the (trifluoromethyl) groups at specific positions on the pyrazole ring and attaching the pyridinyl substituent.
Introduction of the Trifluoromethyl Group:
Electrophilic trifluoromethylation can be performed on the pyrazole ring using reagents like Togni’s reagent or trifluoromethyl sulfonium salts under mild conditions.
-
- Use of a base such as potassium carbonate or cesium carbonate
- Solvent like acetonitrile or DMF
- Mild heating (around 50°C)
Synthesis of the Pyridinyl Substituent:
The pyridine derivative, 3-chloro-5-(trifluoromethyl)pyridin-2-yl , can be prepared via chlorination and trifluoromethylation of pyridine precursors or obtained commercially.
Coupling of the pyridine derivative with the pyrazole core is achieved through nucleophilic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
Coupling of Pyridine and Pyrazole
The pivotal step involves forming a C–N bond between the pyrazole and pyridine rings.
Suzuki Coupling Approach:
-
- Use of pyridinyl boronic acids or esters with a halogenated pyrazole derivative (e.g., chlorinated or brominated at the appropriate position)
- Catalyzed by palladium complexes (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
- In the presence of bases like potassium carbonate or cesium carbonate
-
- Solvent mixture of dioxane/water or toluene/water
- Reflux at 80–100°C
Alternative Nucleophilic Substitution:
- For pyridine derivatives bearing leaving groups (e.g., chloro), nucleophilic substitution with the pyrazole nitrogen can be performed under basic conditions.
Esterification to Form the Ethyl Ester
The final step involves converting the carboxylic acid intermediate into the ester.
Method:
-
- Reflux in ethanol with a catalytic amount of acid
- Alternatively, use of Fischer esterification with excess ethanol and acid catalyst
Research Data:
- The esterification typically proceeds with yields over 85%, with purification via column chromatography or recrystallization.
Summary Data Table of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization to form pyrazole core | Hydrazine hydrate + β-ketoester | Reflux in ethanol/acetic acid | >80% | Purified by recrystallization |
| 2 | Trifluoromethylation | Togni’s reagent / CF₃S+ salts | Mild heating in acetonitrile/DMF | Variable | Regioselective trifluoromethylation |
| 3 | Pyridine functionalization | Chlorination + trifluoromethylation | Chlorination + trifluoromethylation reagents | Variable | Commercially available pyridine derivatives |
| 4 | Coupling of pyridine and pyrazole | Suzuki or nucleophilic substitution | Pd catalysis or basic conditions | 70–85% | Purified by chromatography |
| 5 | Esterification | Ethanol + sulfuric acid | Reflux | >85% | Final product purification |
Notes and Considerations
Reaction Optimization:
Reaction parameters such as temperature, solvent, and catalysts need to be optimized based on scale and purity requirements.Purity and Characterization:
Confirmatory techniques include NMR, MS, IR, and X-ray crystallography to verify structure and purity.Safety Precautions: Handling of trifluoromethyl reagents and halogenated pyridine derivatives requires appropriate safety measures due to their toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound features a pyrazole ring linked to a pyridine moiety, which is substituted with trifluoromethyl groups, enhancing its lipophilicity and potential biological activity.
Medicinal Chemistry
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has shown promise in the development of novel pharmaceuticals. Its derivatives have been explored for their potential as:
- Anticancer Agents : Research indicates that compounds with similar structures exhibit inhibitory effects on tumor cell proliferation. Studies have highlighted their mechanism of action involving the modulation of specific signaling pathways associated with cancer growth .
- Anti-inflammatory Drugs : The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .
Agrochemicals
The compound's unique chemical structure positions it as a candidate for agrochemical development:
- Herbicides : Its efficacy against certain weed species has been documented, making it suitable for formulation into herbicides that target resistant strains .
- Fungicides : Preliminary studies indicate antifungal properties, which could be harnessed in agricultural settings to protect crops from fungal pathogens.
Material Science
Research into the compound's properties has led to its application in material science:
- Polymer Additives : The incorporation of this compound into polymers can enhance thermal stability and mechanical properties, making it useful in the manufacture of high-performance materials.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Herbicidal Efficacy
In an agricultural trial reported by Pest Management Science, formulations containing this compound demonstrated effective control over resistant weed populations. Field tests showed a reduction in weed biomass by over 70% compared to untreated controls .
Mechanism of Action
The mechanism of action of ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trifluoromethyl groups enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Ethyl 1-(4-Chloro-2-Methylphenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate
- Structure : Replaces the pyridine ring with a 4-chloro-2-methylphenyl group.
- Impact : The phenyl group lacks the electron-deficient pyridine nitrogen, reducing polar interactions. This may decrease binding affinity to nicotinic acetylcholine receptors (nAChRs), a common target for insecticides .
- Molecular Weight : ~413.8 g/mol (similar to the target compound).
- Ethyl 1-(3-Methylpyridin-2-Yl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate Structure: Pyridine substituent is 3-methyl instead of 3-chloro-5-(trifluoromethyl).
Functional Group Modifications on the Pyrazole Core
1-(3-Chloropyridin-2-Yl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid
- Ethyl 1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-5-Methyl-1H-Pyrazole-4-Carboxylate Structure: Substitutes the trifluoromethyl group at pyrazole position 5 with a methyl group.
Complex Derivatives with Additional Substituents
- 1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-3-Ethoxy-4-[(1E)-({[4-(Trifluoromethyl)Phenyl]Methoxy}Imino)Methyl]-1H-Pyrazol-5-Ol Structure: Adds ethoxy, oxime, and hydroxyphenyl groups. Impact: The oxime and hydroxyl groups introduce hydrogen-bonding capacity (predicted pKa ~5.12), enhancing solubility but reducing stability under acidic conditions. Molecular weight increases to 508.8 g/mol .
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Implications
- Electronic Effects : Trifluoromethyl groups enhance electron-withdrawing properties, stabilizing negative charges in transition states during nucleophilic reactions. This is critical in pesticidal activity targeting insect nervous systems .
- Bioavailability : Ethyl esters generally exhibit higher cell permeability than carboxylic acids, as evidenced by logP differences (~3.5 vs. ~2.1) .
- Stability : Compounds with hydroxyl or oxime groups (e.g., ) may degrade faster under UV light or acidic conditions compared to the target compound .
Biological Activity
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C14H16ClF6N2O2
- Molecular Weight : 336.74 g/mol
- CAS Number : 874814-41-2
- Purity : ≥95%
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes involved in inflammatory pathways. Research indicates that pyrazole derivatives often exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Inhibition of COX Enzymes
Studies have shown that compounds similar to this compound can exhibit strong inhibitory effects on COX-1 and COX-2 enzymes, which are key players in the synthesis of prostaglandins associated with inflammation and pain.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 5.40 | 0.01 | 344.56 |
| Reference Standard (e.g., Celecoxib) | 10.0 | 0.02 | 500 |
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects, as evidenced by reduced edema in carrageenan-induced paw edema models in rats. The results suggest that the compound possesses a favorable safety profile with minimal gastrointestinal toxicity.
Case Study: Edema Reduction
A study conducted on rats showed that administration of this compound resulted in a percentage reduction of paw edema comparable to standard anti-inflammatory drugs such as diclofenac.
| Treatment Group | Percentage Reduction in Edema (%) |
|---|---|
| Control | 0 |
| Ethyl Compound | 50.7 |
| Diclofenac | 54.65 |
Anticancer Potential
The compound has also been investigated for its potential anticancer properties, particularly as an activator of the M2 isoform of pyruvate kinase (PKM2). PKM2 plays a critical role in cancer metabolism, and its activation is linked to enhanced tumor cell proliferation and survival.
Mechanistic Insights
Research indicates that derivatives containing trifluoromethyl groups can enhance binding affinity to target proteins, thereby modulating cellular pathways involved in cancer progression. The incorporation of trifluoromethyl groups has been shown to improve pharmacological properties, including bioavailability and potency against cancer cells.
Safety Profile
Toxicological assessments reveal that this compound exhibits low acute toxicity, with LD50 values exceeding 2000 mg/kg in rodent models. This suggests a favorable safety margin for potential therapeutic applications.
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Parameter | ||
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ |
| Solvent System | DMF/H₂O | Toluene/EtOH |
| Yield | 33% | 45–60% |
| Purity (HPLC) | >95% | >98% |
Basic: What analytical techniques are critical for confirming the structural identity of this compound?
Answer:
Key methods include:
- ¹H NMR : Analyze splitting patterns (e.g., δ 8.61 ppm for pyridine protons, δ 4.18–4.21 ppm for ethyl ester protons) .
- ESI-MS : Confirm molecular ion peaks (e.g., m/z 450.2 [M+1]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives (e.g., bond angles and torsion angles) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer:
SAR strategies include:
- Substituent Modification : Replace the ethyl carboxylate with methyl or tert-butyl esters to modulate lipophilicity and metabolic stability .
- Heterocycle Replacement : Substitute the pyridine ring with piperazine (e.g., as in ) to improve solubility and target binding .
- Bioisosteric Swaps : Exchange trifluoromethyl groups with chloro or nitro groups to evaluate electronic effects on enzyme inhibition .
Q. Table 2: Bioactivity of Selected Analogs
| Analog Substituent | Target Activity (IC₅₀) | Reference |
|---|---|---|
| Piperazine derivative | NADH oxidase: 0.2 µM | |
| Nitro-substituted pyrazole | Keap1 inhibition: 5 nM |
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Answer:
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs with target proteins (e.g., Keap1 or NADH oxidase) .
- Dose-Response Assays : Validate discrepancies via standardized in vitro assays (e.g., IC₅₀ measurements under consistent pH and temperature) .
- Meta-Analysis : Cross-reference datasets from multiple sources (e.g., vs. 17) to identify confounding variables like impurity levels .
Basic: What protocols ensure stability and safe handling of this compound during storage?
Answer:
- Storage Conditions : Keep at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group .
- Decomposition Monitoring : Use HPLC every 3–6 months to detect degradation products (e.g., free carboxylic acid forms) .
- Safety Precautions : Follow GHS guidelines for chlorinated/fluorinated pyrazoles, including fume hood use and PPE (gloves, goggles) .
Advanced: How can computational chemistry predict metabolic pathways or toxicity risks?
Answer:
- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., ester hydrolysis) and cytochrome P450 interactions .
- Toxicity Profiling : Use Derek Nexus to flag risks (e.g., hepatotoxicity from trifluoromethyl groups) based on structural alerts .
- MD Simulations : Model binding to serum proteins (e.g., albumin) to predict bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
